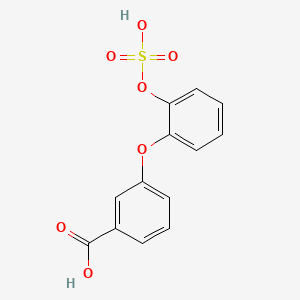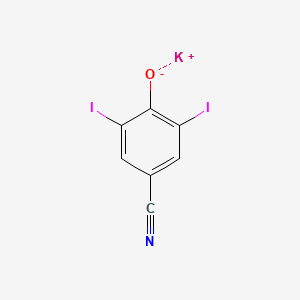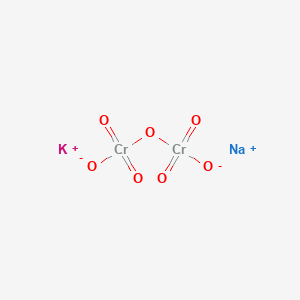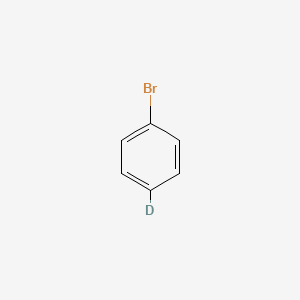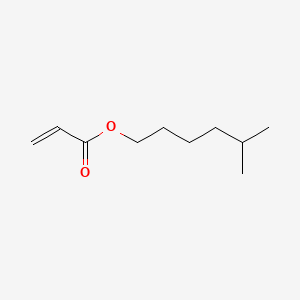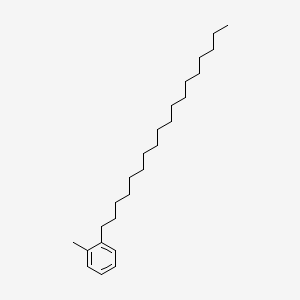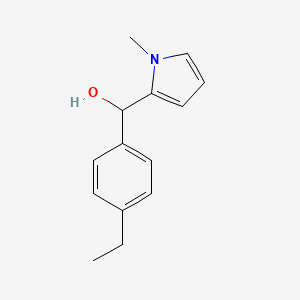
o-(Octadecyl)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(Octadecyl)toluene: is an organic compound characterized by the presence of a long octadecyl chain attached to the ortho position of a toluene molecule. This compound is known for its hydrophobic properties and is often used in various industrial and scientific applications due to its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grafting Method: This involves the reaction of commercial silica with octadecylsilane in a slurry system.
Sol-Gel Method: This method involves the combination of silicon alkoxides, leading to hydrolysis and condensation reactions.
Industrial Production Methods: The industrial production of o-(Octadecyl)toluene typically involves large-scale synthesis using the sol-gel method due to its efficiency in producing high yields and the ability to control the particle size and morphology of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-(Octadecyl)toluene can undergo oxidation reactions, particularly at the toluene moiety, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the toluene ring, potentially converting it into a more saturated hydrocarbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the toluene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a stationary phase in high-performance liquid chromatography (HPLC) due to its hydrophobic properties .
Biology:
- Employed in the development of biosensors for detecting organic pollutants in environmental matrices .
Medicine:
- Potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Wirkmechanismus
The mechanism of action of o-(Octadecyl)toluene primarily involves its hydrophobic interactions. The long octadecyl chain provides a hydrophobic surface that can interact with various hydrophobic molecules, facilitating their adsorption or separation. This property is particularly useful in chromatography and biosensor applications .
Vergleich Mit ähnlichen Verbindungen
n-Octadecyldimethylchlorosilane: Similar in structure but differs in the reactive groups attached to the octadecyl chain.
n-Octadecyldimethyl(dimethylamino)silane: Known for its efficiency in producing well-defined and densely covered silica particles.
Uniqueness:
- o-(Octadecyl)toluene is unique due to its specific attachment of the octadecyl chain to the ortho position of the toluene ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
94135-42-9 |
|---|---|
Molekularformel |
C25H44 |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
1-methyl-2-octadecylbenzene |
InChI |
InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-23-20-19-21-24(25)2/h19-21,23H,3-18,22H2,1-2H3 |
InChI-Schlüssel |
JJSNBRUUOSMXBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



